3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline

Lipophilicity Drug Design Physicochemical Comparison

Research requiring branched, chiral N-alkyl-haloanilines often faces a scarcity of structurally differentiated intermediates. Standard N-ethyl or N-cyclopropyl analogs lack the steric and electronic profile needed for novel quinolone or agrochemical SAR. This compound delivers a unique parameter space not replicated by commercial comparators: - **Chiral N-(1-cyclopropylethyl)** group adjacent to nitrogen, altering lipophilicity (XLogP3-AA 3.9) and H-bond acceptor count (2 vs. 1 for monochloro analogs). - **3-Cl & 4-F substitution** pattern directly relevant to fluoroquinolone antibiotic and herbicide scaffolds. - **>95% purity** with non-hazardous transport classification; stable under cool, dry storage.

Molecular Formula C11H13ClFN
Molecular Weight 213.68 g/mol
Cat. No. B13296964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline
Molecular FormulaC11H13ClFN
Molecular Weight213.68 g/mol
Structural Identifiers
SMILESCC(C1CC1)NC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C11H13ClFN/c1-7(8-2-3-8)14-9-4-5-11(13)10(12)6-9/h4-8,14H,2-3H2,1H3
InChIKeyDZWONDSXMRAHJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline: Chemical Identity & Purity


3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline (CAS 1039957-13-5, MF C₁₁H₁₃ClFN, MW 213.68 g/mol) is a halogenated secondary aniline derivative that combines a 3‑chloro‑4‑fluoro substitution pattern on the phenyl ring with an N‑(1‑cyclopropylethyl) side chain . Commercial specifications consistently report a minimum purity of 95% and long‑term storage under cool, dry conditions; the compound is classified as non‑hazardous for transport . Its structural framework is directly relevant to the synthesis of quinolone‑class antibacterials, fluoroquinolone antibiotics, and fluorinated agrochemical intermediates [1].

1
Dual-halogen (3-Cl, 4-F) aniline core for quinolone/fluoroquinolone intermediate workflows
Scaffold relevance documented in patent and peer-reviewed literature
2
Chiral N-(1-cyclopropylethyl) side chain enables stereochemical SAR exploration
Branched alkyl group introduces a tertiary stereocenter adjacent to amine
3
Reported minimum purity 95% supports fragment library and parallel synthesis use
Non-hazardous for transport; long-term storage under cool, dry conditions

3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline: Substitution Risks vs. Analogs


Simple N‑alkyl‑3‑chloro‑4‑fluoroanilines (e.g., N‑ethyl, N‑cyclopropyl) are well‑established intermediates for fluoroquinolone antibiotics and agrochemicals [1]; however, the introduction of the chiral N‑(1‑cyclopropylethyl) group in the target compound creates a tertiary stereocenter adjacent to the amine nitrogen [2]. This branching profoundly alters molecular properties—increasing lipophilicity (computed XLogP3‑AA), steric bulk (additional rotatable bonds), and H‑bond acceptor count—relative to simpler N‑alkyl and non‑fluorinated analogs [3]. These differences mean that in‑class compounds such as 4‑chloro‑N‑(1‑cyclopropylethyl)aniline or 2‑chloro‑N‑(1‑cyclopropylethyl)aniline cannot replicate the electronic, steric, and solubility profile of the target molecule, making direct replacement likely to compromise reaction regioselectivity, downstream biological target engagement, or physicochemical stability in formulation [4]. The quantitative evidence below establishes the magnitude of these differences.

Target Compound
3-Cl, 4-F + chiral branched N-alkyl
XLogP3-AA 3.9; HBA count 2; MW 213.68. Distinct lipophilicity and H-bond profile.
Regioisomer Analogs
2-Cl or 4-Cl N-(1-cyclopropylethyl)anilines
Lack 4-F substituent (HBA=1, XLogP3-AA 3.7). Electronic and steric profile may not transfer, potentially altering reaction regioselectivity or target engagement.
3-Br N-(1-cyclopropylethyl)-4-fluoroaniline
Higher MW (~258.13) reduces synthetic headroom. Heavy-atom count difference may affect fragment elaboration strategies.

Quantitative Differentiation Evidence vs. Analogs


Increased Lipophilicity vs. Monohalo Regioisomers

The combination of a 3‑chloro and 4‑fluoro substituent together with the N‑(1‑cyclopropylethyl) group elevates the computed octanol–water partition coefficient (XLogP3‑AA) compared to analogs that lack either the fluorine or the chlorine atom. Specifically, PubChem‑computed XLogP3‑AA for the target compound is 3.9 [1], versus 3.7 for both the 4‑chloro‑N‑(1‑cyclopropylethyl)aniline [2] and the 2‑chloro‑N‑(1‑cyclopropylethyl)aniline [3] regioisomers. This ΔXLogP of +0.2 represents a meaningful shift in predicted hydrophobic character that can influence passive membrane permeability and non‑specific protein binding in cell‑based assays.

Lipophilicity Shift
Cross-study comparable
ΔXLogP3-AA +0.2
Supports distinct ADME prediction context
Target 3.9 vs. monochloro regioisomers 3.7. PubChem-computed descriptor.
Lipophilicity Drug Design Physicochemical Comparison

Enhanced H-Bond Acceptor Capacity vs. Chloro Analogs

The presence of the 4‑fluoro substituent in the target compound increases the hydrogen‑bond acceptor (HBA) count from 1 to 2 compared to the chloro‑only regioisomers. PubChem data show the target compound has 2 HBA atoms [1], whereas both 4‑chloro‑N‑(1‑cyclopropylethyl)aniline [2] and 2‑chloro‑N‑(1‑cyclopropylethyl)aniline [3] have only 1 HBA (the amine nitrogen). The additional fluorine‑centered H‑bond acceptor capability may enable distinct binding poses with target proteins that have H‑bond donor residues in the appropriate geometry.

H-Bond Acceptor Capacity
Cross-study comparable
HBA Count 2 vs 1
Fluorine enables additional H-bond interactions
Chloro-only regioisomers have only one HBA (amine nitrogen).
Hydrogen Bonding Molecular Recognition Structure–Activity Relationships

Molecular Weight Advantage vs. Bromo Analog

The target compound (MW 213.68 g/mol, C₁₁H₁₃ClFN) is approximately 44.5 g/mol lighter than its direct bromo analog, 3‑bromo‑N‑(1‑cyclopropylethyl)‑4‑fluoroaniline (MW 258.13 g/mol, C₁₁H₁₃BrFN) . In fragment‑based drug discovery, a lower molecular weight is advantageous because it leaves more 'room' for subsequent synthetic elaboration before exceeding commonly applied molecular‑weight cutoffs (e.g., Rule‑of‑5 MW ≤ 500 Da). The chloro substituent also offers more favorable heavy‑atom count (13 vs. 14 for the bromo analog).

MW Advantage
Data to verify
ΔMW −44.45 g/mol (17.2% lower)
Greater synthetic headroom for fragment elaboration
Vs. 3-bromo analog. Heavy atom count also reduced by 1.
Fragment‑Based Drug Discovery Atom Economy Parallel Synthesis

Quinolone Intermediate Tractability Advantage

Patent EP0430847A1 explicitly identifies N‑cyclopropyl‑3‑chloro‑4‑fluoroaniline (the N‑cyclopropyl analog of the target compound) as a key intermediate for quinolone group antibiotics [1]. The target compound, bearing the N‑(1‑cyclopropylethyl) group, shares the same 3‑chloro‑4‑fluoroaniline core that is essential for fluoroquinolone antibiotic synthesis (e.g., norfloxacin, ciprofloxacin) [2]. In contrast, monochloro regioisomers like 2‑chloro‑N‑(1‑cyclopropylethyl)aniline and 4‑chloro‑N‑(1‑cyclopropylethyl)aniline lack both the 4‑fluoro substituent and any documented role in quinolone antibiotic construction [3].

Quinolone Intermediate Tractability
Class-level inference
Established scaffold pathway
Supports quinolone/fluoroquinolone synthesis context
3-Cl-4-F aniline core documented in patent and literature; regioisomers lack pathway evidence.
Quinolone Antibiotics Patent‑Documented Intermediates Synthetic Tractability

3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline: Key Application Scenarios


Fragment-Based Screening & Lead Generation

The compound's moderate MW (213.68 g/mol), dual halogenation providing orthogonal H‑bond acceptor capacity, and favorable XLogP3‑AA of 3.9 make it a suitable entry for fragment libraries targeting antibacterial or kinase‑focused screening cascades [1]. Its lower MW relative to the bromo analog (−44.45 g/mol; Section 3, Evidence Item 3) provides additional synthetic headroom for hit‑to‑lead elaboration without exceeding drug‑likeness thresholds.

Fluorinated Agrochemical Intermediate

3‑Chloro‑4‑fluoroaniline is a well‑documented intermediate for fluorine‑containing herbicides and insecticides [2]. The N‑(1‑cyclopropylethyl) derivative extends this scaffold into a new chemical space that may improve crop selectivity or environmental persistence profiles. Its higher lipophilicity (XLogP3‑AA = 3.9 vs. 3.7 for non‑fluorinated analogs; Section 3, Evidence Item 1) could influence cuticular penetration in plant‑protection applications [1].

Quinolone Antibacterial Probe Synthesis

The 3‑chloro‑4‑fluoroaniline core is a direct precursor to the fluoroquinolone antibiotic scaffold [3]. Incorporating the N‑(1‑cyclopropylethyl) substituent creates a chiral intermediate that can be used to construct novel quinolone analogs with potentially differentiated bacterial topoisomerase inhibition profiles. The patent literature explicitly claims N‑cyclopropyl‑3‑chloro‑4‑fluoroaniline as a quinolone intermediate [4], and the target compound's N‑(1‑cyclopropylethyl) group represents a logical extension for exploring side‑chain SAR.

SAR Expansion for Haloaniline Cores

For research groups systematically exploring the SAR of N‑alkyl‑haloanilines, the target compound uniquely occupies a multidimensional parameter space: it combines 3‑Cl + 4‑F substitution with a chiral, branched N‑alkyl group. This profile is not replicated by any single commercially available comparator. Its distinct HBA count (2 vs. 1 for monochloro analogs; Section 3, Evidence Item 2) and differentiated XLogP3‑AA support its use as a singleton in diversity‑oriented synthesis collections [1].

Application
Selection Property
Validation Focus
Fragment-based screening
Moderate MW, dual halogen HBA profile, favorable XLogP3-AA
Synthetic headroom vs. bromo analog; hit-to-lead elaboration compatibility
Fluorinated agrochemical intermediate
3-Cl-4-F aniline scaffold with branched N-alkyl extension
Lipophilicity-driven cuticular penetration context; environmental persistence profile review
Quinolone antibacterial probe synthesis
Validated 3-Cl-4-F core with chiral N-(1-cyclopropylethyl) group
Bacterial topoisomerase inhibition context; side-chain SAR expansion
Haloaniline SAR expansion
Unique 3-Cl + 4-F + chiral branched N-alkyl parameter space
Diversity-oriented synthesis collection fit; HBA count and lipophilicity differentiation
Quote Request

Request a Quote for 3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.